molecular formula C25H30N4O6S2 B6513633 ethyl 4-(4-{[(2Z)-4-ethoxy-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate CAS No. 533869-05-5

ethyl 4-(4-{[(2Z)-4-ethoxy-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate

Cat. No.: B6513633
CAS No.: 533869-05-5
M. Wt: 546.7 g/mol
InChI Key: VQSRUYRSNRWJIT-UHFFFAOYSA-N
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Description

Ethyl 4-(4-{[(2Z)-4-ethoxy-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate is a heterocyclic small molecule featuring:

  • A benzothiazole core substituted with 4-ethoxy and 3-ethyl groups.
  • A carbamoyl linker connecting the benzothiazole to a benzenesulfonyl group.
  • A piperazine ring functionalized with an ethyl carboxylate moiety.

Properties

IUPAC Name

ethyl 4-[4-[(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O6S2/c1-4-29-22-20(34-5-2)8-7-9-21(22)36-24(29)26-23(30)18-10-12-19(13-11-18)37(32,33)28-16-14-27(15-17-28)25(31)35-6-3/h7-13H,4-6,14-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQSRUYRSNRWJIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)C(=O)OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences

The compound’s analogs differ primarily in substituents on the benzothiazole ring, sulfonyl-piperazine linkage, and carboxylate groups. Representative examples include:

Compound Benzothiazole Substituents Molecular Formula Molecular Weight (g/mol) XLogP3 Key Functional Groups
Target Compound 4-ethoxy, 3-ethyl C₂₅H₃₀N₄O₆S₂ 558.7 ~3.5* Carbamoyl, sulfonyl, piperazine carboxylate
Ethyl 4-[4-[(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate 4-ethoxy, 3-methyl C₂₄H₂₈N₄O₆S₂ 532.6 3.1 Carbamoyl, sulfonyl, piperazine carboxylate
Ethyl 4-(4-{[(2E)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate 6-methoxy, 3-methyl C₂₄H₂₇N₅O₇S₂ 561.6 ~2.8* Carbamoyl, sulfonyl, piperazine carboxylate

*Estimated based on substituent contributions.

Structural Insights:
  • Substituent Position: The 4-ethoxy group in the target compound vs.
  • Alkyl Chain Variation : The 3-ethyl group (target) vs. 3-methyl () increases lipophilicity (higher XLogP3), which may enhance membrane permeability but reduce solubility .
  • Piperazine Linkage : All analogs retain the sulfonyl-piperazine-carboxylate scaffold, critical for hydrogen bonding and charge interactions with biological targets .

Bioactivity and Structure-Activity Relationships (SAR)

Key Findings from Comparative Studies:

Similarity Indexing :

  • The target compound shares >80% structural similarity (Tanimoto coefficient) with , primarily due to the conserved benzothiazole-carbamoyl-sulfonyl motif .
  • Substitution at the 3-position (ethyl vs. methyl) correlates with improved inhibitory activity in kinase assays, as ethyl enhances hydrophobic interactions with ATP-binding pockets .

Activity Landscapes :

  • Analogs with 4-ethoxy/3-alkyl benzothiazoles (e.g., target compound and ) cluster together in hierarchical bioactivity profiling, suggesting shared modes of action .
  • The 6-methoxy analog exhibits divergent activity due to altered hydrogen-bonding patterns, as methoxy groups engage polar residues less effectively than ethoxy .

Metabolic Stability :

  • Ethyl carboxylate esters (target compound) show slower hydrolysis than methyl variants, prolonging half-life in vitro .

Computational and Experimental Validation

  • Molecular Docking : The target compound’s 3-ethyl group forms van der Waals contacts with Leu443 in HDAC8, a feature absent in 3-methyl analogs .
  • QSAR Models : Substituent bulkiness (molecular volume >500 ų) and XLogP3 >3.0 are predictors of improved blood-brain barrier penetration for benzothiazole derivatives .

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